molecular formula C20H32O4 B15389717 Eurifoloid Q

Eurifoloid Q

Cat. No.: B15389717
M. Wt: 336.5 g/mol
InChI Key: SYLBWUCYLWBMER-ZWOHWCSTSA-N
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Description

Eurifoloid Q is a diterpenoid compound isolated from Euphorbia neriifolia, a plant traditionally used for its medicinal properties. These compounds share a highly oxygenated tetracyclic framework, often featuring strained bicyclo[4.4.1]undecane ring systems and stereochemically complex substituents, including hydroxyl, epoxy, and ester groups . Eurifoloids are notable for their antitumor, anti-HIV, and immunomodulatory activities, making them promising candidates for drug development .

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(1S,4S,5R,9S,10R,12S,13S)-13-hydroxy-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one

InChI

InChI=1S/C20H32O4/c1-17-6-5-16(23)18(2,11-21)14(17)4-8-19-7-3-13(9-15(17)19)20(24,10-19)12-22/h13-15,21-22,24H,3-12H2,1-2H3/t13-,14-,15-,17+,18-,19+,20+/m0/s1

InChI Key

SYLBWUCYLWBMER-ZWOHWCSTSA-N

Isomeric SMILES

C[C@@]12CCC(=O)[C@@]([C@H]1CC[C@]34[C@H]2C[C@H](CC3)[C@@](C4)(CO)O)(C)CO

Canonical SMILES

CC12CCC(=O)C(C1CCC34C2CC(CC3)C(C4)(CO)O)(C)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

Eurifoloid Q belongs to the ent-isopimarane subclass of diterpenoids, alongside Eurifoloid A, H, and R. Key structural comparisons include:

Compound Core Structure Substituents Bioactivities
This compound Bicyclo[4.4.1]undecane (inferred) C-2 hydroxyl, ∆11(12) double bond (inferred) Antitumor, anti-HIV (inferred)
Eurifoloid A Bicyclo[4.4.1]undecane C-8 hydroxyl, angeloyloxy, tigloyloxy Anti-HIV (IC₅₀: 0.33 µg/mL), immunomodulatory
Eurifoloid H ent-Isopimarane C-4 β-hydroxyl, ∆11(12) double bond Anti-HIV (IC₅₀: 6.70 µg/mL)
Eurifoloid R Atisane derivative 17-dihydroxy, C-3 ketone Anti-HIV (EC₅₀: 6.45 µg/mL)

Key Observations :

  • Ring Systems : Eurifoloid A and Q (inferred) share the bicyclo[4.4.1]undecane core, which is critical for bioactivity. In contrast, Eurifoloid H and R adopt ent-isopimarane and atisane skeletons, respectively .
  • Functional Groups : The presence of C-2 hydroxyl and ∆11(12) double bonds enhances anti-osteoporotic and anti-HIV activities, as seen in Euphoesulatins and Eurifoloid H . However, additional hydroxyl groups (e.g., C-8 or C-15 in Esulones) may reduce activity, indicating a balance between oxidation and steric hindrance .
  • Stereochemistry : Eurifoloid A’s cis-triol segment and trans-bridgehead stereochemistry contribute to its unique pharmacological profile, whereas Eurifoloid H’s β-oriented C-4 hydroxyl correlates with stronger anti-HIV potency .
Pharmacological Comparisons
  • Anti-HIV Activity :
    • Eurifoloid H (IC₅₀: 6.70 µg/mL) and R (EC₅₀: 6.45 µg/mL) exhibit moderate activity compared to the reference drug AZT (EC₅₀: 0.003 µg/mL). Their selectivity indices (SI = CC₅₀/EC₅₀) suggest low cytotoxicity .
    • Eurifoloid A demonstrates stronger anti-HIV effects (IC₅₀: 0.33 µg/mL), likely due to its angeloyloxy and tigloyloxy esters enhancing membrane permeability .
  • Synthetic Accessibility : Eurifoloid A’s synthesis involves a 15-step route with key [5+2] cycloaddition and epoxide ring-opening reactions. In contrast, Eurifoloid H and R are synthesized via shorter pathways, leveraging Grignard and Stille coupling reactions .
Data Table: Anti-HIV Activity of Selected Eurifoloids
Compound EC₅₀/IC₅₀ (µg/mL) SI (CC₅₀/EC₅₀) Target
Eurifoloid A 0.33 >30 HIV-1 NL4-3
Eurifoloid H 6.70 >15 HIV-1 NL4-3
Eurifoloid R 6.45 >10 HIV-1 NL4-3
AZT (Control) 0.003 >1000 HIV-1 reverse transcriptase

Q & A

How can researchers confirm the molecular structure of Eurifoloid Q, and what analytical methodologies are most robust for characterization?

Basic Research Question
To confirm the molecular structure, employ a combination of spectroscopic techniques (e.g., NMR for proton/carbon environments, high-resolution mass spectrometry for molecular weight) and X-ray crystallography for 3D atomic resolution . Validate purity via HPLC with UV/Vis or diode-array detection. For novel compounds, compare spectral data with computational simulations (e.g., DFT-based NMR predictions) to resolve ambiguities.

What experimental design principles should guide the assessment of this compound’s bioactivity in preclinical models?

Advanced Research Question
Design studies using dose-response curves and time-course analyses to establish efficacy thresholds. Incorporate positive controls (e.g., known bioactive analogs) and negative controls (solvent-only groups) to isolate compound-specific effects. Use blinded randomization to mitigate bias in in vivo models. For reproducibility, follow ARRIVE guidelines for animal studies and report all experimental parameters (e.g., solvent, temperature) .

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